molecular formula C18H31ClO4 B14743119 4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid CAS No. 1577-16-8

4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid

Cat. No.: B14743119
CAS No.: 1577-16-8
M. Wt: 346.9 g/mol
InChI Key: HCMLYWBFIIAMOZ-UHFFFAOYSA-N
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Description

4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid is a chemical compound with the molecular formula C18H33ClO4 It is known for its unique structure, which includes a chloro group and two 3-methylbutyl groups attached to an oct-4-enedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oct-4-enedioic Acid Backbone: This can be achieved through a series of reactions, including aldol condensation and subsequent oxidation.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the 3-Methylbutyl Groups: This step involves alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid involves its interaction with specific molecular targets. The chloro group and the double bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid: Unique due to its specific substitution pattern and functional groups.

    2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid: Similar in having a chloro group and multiple substituents but differs in the overall structure and functional groups.

    2,7-Diamino-4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid: Similar backbone but with amino groups instead of the original functional groups.

Uniqueness

This compound stands out due to its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

1577-16-8

Molecular Formula

C18H31ClO4

Molecular Weight

346.9 g/mol

IUPAC Name

4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid

InChI

InChI=1S/C18H31ClO4/c1-12(2)5-7-14(17(20)21)9-10-16(19)11-15(18(22)23)8-6-13(3)4/h10,12-15H,5-9,11H2,1-4H3,(H,20,21)(H,22,23)

InChI Key

HCMLYWBFIIAMOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CC=C(CC(CCC(C)C)C(=O)O)Cl)C(=O)O

Origin of Product

United States

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